(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Description
(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances stability and solubility for laboratory applications. Key identifiers include:
- Molecular formula: C₁₁H₁₃Cl₂NO₂ (hydrochloride form) .
- Molecular weight: 262.13 g/mol .
- CAS numbers:
- Purity: ≥95% (typical commercial grade) .
This compound is used in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies for drug discovery.
Properties
IUPAC Name |
(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHHOWWTGGDVRO-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-chlorophenyl group using a suitable chlorinating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
Ortho-Substituted Chlorophenyl Derivatives
- Compound: (+/-)-trans-4-(2-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₁H₁₃Cl₂NO₂ . Molecular weight: 262.13 g/mol . CAS: 1049727-60-7 . Availability: Discontinued in bulk quantities (CymitQuimica) .
Para-Substituted Chlorophenyl Derivatives
- Compound: (+/-)-trans-4-(4-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₁H₁₃Cl₂NO₂ . Molecular weight: 262.13 g/mol . CAS: 1049727-79-8 (free base) . Key differences: The para-chloro substituent may enhance electronic effects (e.g., resonance stabilization) compared to meta/ortho analogs.
Functional Group Modifications
Nitro Substitution
- Compound: (+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₁H₁₃ClN₂O₄ . Molecular weight: 272.69 g/mol . CAS: 1049733-86-9 .
Cyano Substitution
- Compound: (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₂H₁₃ClN₂O₂ (estimated). CAS: 1956321-62-2 . Key differences: The cyano group offers a polarizable functional group for hydrogen bonding, which may influence solubility and target binding .
Alkyl and Alkoxy Substituents
Ethyl Substituent
- Compound: (+/-)-trans-4-(2-Ethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₃H₁₈ClNO₂ . Molecular weight: 255.74 g/mol .
Methoxyethyl Substituent
- Compound: (+/-)-trans-4-[3-(2-Methoxyethyl)-phenyl]-pyrrolidine-3-carboxylic acid-HCl Molecular formula: C₁₄H₂₀ClNO₃ . Molecular weight: 285.77 g/mol . Key differences: The methoxyethyl group adds steric bulk and ether functionality, which may improve metabolic stability .
Comparative Data Table
Biological Activity
(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 1284228-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of (+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is C11H13Cl2NO2, with a molecular weight of 262.132 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a chlorophenyl substituent, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The presence of the chlorophenyl group is known to influence the pharmacological profile, enhancing binding affinity to target sites due to electron-withdrawing effects that stabilize certain conformations.
Anticancer Activity
One significant area of research has focused on the anticancer properties of pyrrolidine derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Compounds similar to this compound have been reported to increase caspase-3/7 activity, leading to programmed cell death in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Cell Cycle Arrest : Research indicates that these compounds can arrest the cell cycle at the G1 phase, preventing further proliferation and promoting apoptosis .
Neuropharmacological Effects
The compound's structural similarities to known neurotransmitter modulators suggest potential neuropharmacological applications:
- Dopamine Receptor Modulation : Some studies indicate that pyrrolidine derivatives can act as partial agonists at dopamine receptors, influencing pathways related to mood and cognition. This suggests potential applications in treating disorders such as schizophrenia or depression .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antitumor Activity : A comparative study showed that pyrrolidine derivatives exhibited IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating potent antitumor activity .
- Neuropharmacological Evaluation : Research on structurally similar compounds demonstrated selective activation of G protein-coupled pathways, suggesting potential therapeutic effects in neuropsychiatric conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.132 g/mol |
| CAS Number | 1284228-59-6 |
| Anticancer IC50 Range | 0.11 - 1.47 µM |
| Dopamine Receptor Affinity | Partial Agonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
